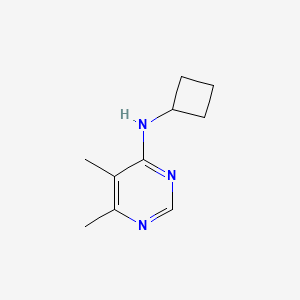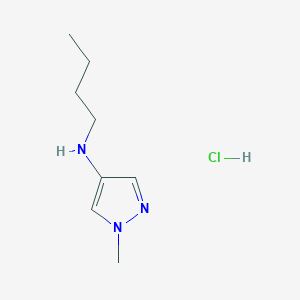
N-butyl-1-methylpyrazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-1-methylpyrazol-4-amine;hydrochloride is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-1-methylpyrazol-4-amine;hydrochloride typically involves the cyclization of hydrazine derivatives with 1,3-diketones or their equivalents. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another approach involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production of pyrazoles, including this compound, often employs eco-friendly methodologies such as heterogeneous catalytic systems, ligand-free systems, and microwave-assisted reactions . These methods offer high yields, operational simplicity, and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-butyl-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form pyrazolones or other derivatives.
Reduction: Reduction reactions can convert pyrazoles to pyrazolines.
Substitution: Pyrazoles can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various alkyl halides for substitution reactions . The conditions typically involve mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol.
Major Products Formed
The major products formed from these reactions include pyrazolones, pyrazolines, and substituted pyrazoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
N-butyl-1-methylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Pyrazoles are investigated for their anti-inflammatory, analgesic, and antipyretic properties.
Industry: They are used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-butyl-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. Pyrazoles can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biological processes, including inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-butyl-1-methylpyrazol-4-amine;hydrochloride include:
- 1-methyl-1H-pyrazol-4-amine
- 4-amino-1-methylpyrazole
- 1-methyl-4-amino-1H-pyrazole (hydrochloride)
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
Molecular Formula |
C8H16ClN3 |
|---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
N-butyl-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C8H15N3.ClH/c1-3-4-5-9-8-6-10-11(2)7-8;/h6-7,9H,3-5H2,1-2H3;1H |
InChI Key |
OSSSSYRSLJDQKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CN(N=C1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydro-1H-isoindol-3a-yl)methanol](/img/structure/B12229075.png)
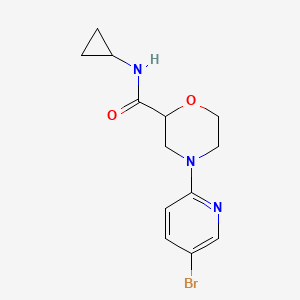

![3-methyl-6-{[1-(1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12229108.png)
![2-(3-Methylphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B12229123.png)
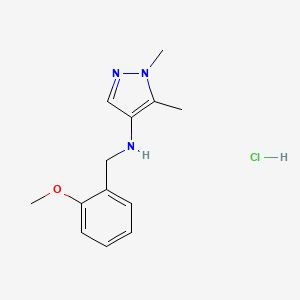
![1-phenyl-N-[(1-propylpyrazol-3-yl)methyl]methanamine;hydrochloride](/img/structure/B12229133.png)
![3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B12229137.png)
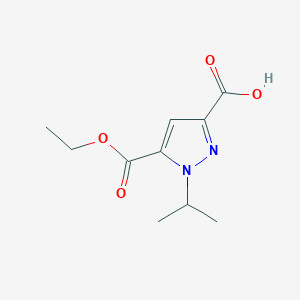
![5-Bromo-2-(3-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine](/img/structure/B12229147.png)
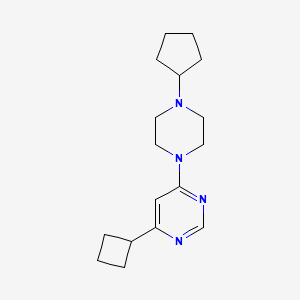
![1-{[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methyl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12229177.png)
![2-[5-(Cyclohexanesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12229178.png)
